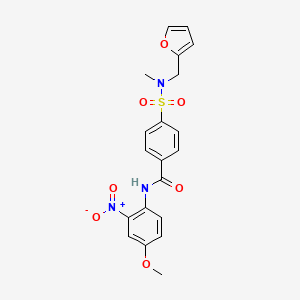

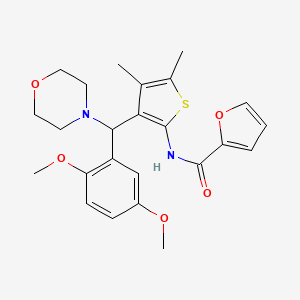

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as PFT-μ, is a small molecule inhibitor that has been widely used in scientific research for its ability to interfere with the activity of p53 protein. P53 is a tumor suppressor protein that plays a critical role in regulating cell growth and preventing the formation of cancerous cells. Inhibition of p53 activity has been shown to have therapeutic potential in the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Serotonin Receptor Agonist Activity

- Benzamide derivatives, including compounds structurally related to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, have been investigated for their ability to act as serotonin 4 (5-HT4) receptor agonists. These compounds, through their agonist activity, show potential for enhancing gastrointestinal motility, although issues with oral bioavailability have been noted (Sonda et al., 2003).

- Another study on benzamide derivatives highlights their role in accelerating gastric emptying and increasing defecation frequency, suggesting potential use as prokinetic agents for both upper and lower gastrointestinal tracts. This research emphasizes the selectivity of these compounds for 5-HT4 receptors, which can reduce side effects associated with binding to other receptors (Sonda et al., 2004).

Bioreductive Pro-drug Applications

- Compounds with the 5-nitrofuran-2-ylmethyl group, similar to the one in the specified compound, have shown potential as bioreductively activated pro-drugs. These compounds can be used for the selective release of therapeutic drugs in hypoxic solid tumors, demonstrating their relevance in cancer treatment (Berry et al., 1997).

Anti-leishmanial Activity

- Nitroaromatic compounds, including those with structures resembling the specified benzamide, have been studied for their anti-leishmanial activity. Research indicates that the presence of an electroactive nitro group is significant for biological activity, with some compounds demonstrating promising anti-leishmanicidal properties (Dias et al., 2015).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives, which are structurally related to the specified compound, have been evaluated for their role in inhibiting the acidic corrosion of mild steel. These studies reveal that certain substituents in the benzamide structure can significantly enhance corrosion inhibition efficiency (Mishra et al., 2018).

Propiedades

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-10-7-15(29-2)12-19(18)23(25)26/h3-12H,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTNODSKGDGQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)

![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)

![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424353.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)

![16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2424357.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2424358.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2424359.png)